Bavachin Bavachin 7-Hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one is a natural product found in Lespedeza cyrtobotrya and Cullen corylifolium with data available.
Brand Name: Vulcanchem
CAS No.: 19879-32-4
VCID: VC21325503
InChI: InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3
SMILES:
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol

Bavachin

CAS No.: 19879-32-4

Cat. No.: VC21325503

Molecular Formula: C20H20O4

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Bavachin - 19879-32-4

CAS No. 19879-32-4
Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
IUPAC Name 7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3
Standard InChI Key OAUREGNZECGNQS-UHFFFAOYSA-N
Isomeric SMILES CC(=CCC1=CC2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C
Canonical SMILES CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C

Chemical Properties and Structure

Chemical Identity and Physical Properties

Bavachin is identified chemically as (2S)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, with the molecular formula C₂₀H₂₀O₄ and a molecular weight of 324.37 . It exists as a white crystalline solid that requires specific storage conditions to maintain stability, including inert atmosphere and freezer storage below -20°C .

The physical and chemical properties of bavachin are summarized in Table 1:

PropertyValue
Chemical FormulaC₂₀H₂₀O₄
Molecular Weight324.37
Physical FormWhite crystalline solid
Boiling Point558.3±50.0 °C (Predicted)
Density1.244
pKa8.27±0.40 (Predicted)
Solubility≤20mg/ml in ethanol; 30mg/ml in DMSO; 50mg/ml in dimethyl formamide
Storage RequirementsInert atmosphere, freezer storage under -20°C

Structural Characteristics

Bavachin features a chromene core structure with hydroxyl groups at the 7-position of the chromene ring and at the 4'-position of the phenyl substituent. It also contains a 3-methyl-2-butenyl (prenyl) side chain at the 6-position, which contributes to its lipophilicity and biological activities . The (2S) stereochemistry at the 2-position of the chromene ring is important for its biological activity, particularly its interaction with estrogen receptors.

Pharmacological Effects

Estrogen-like Activity

Bavachin demonstrates significant estrogen-like activity by activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with EC₅₀ values of 320 nM and 680 nM, respectively . This estrogen-like activity contributes to bavachin's effects on bone health, where it stimulates osteoblast proliferation and differentiation. Studies in ovariectomized rats have shown that bavachin treatment can prevent bone loss, suggesting potential applications in managing postmenopausal osteoporosis .

Anti-inflammatory Properties

Research has established that bavachin possesses notable anti-inflammatory effects through multiple mechanisms. It modulates inflammatory signaling pathways, including inhibition of NF-κB activation and reduction of pro-inflammatory cytokine production . These anti-inflammatory properties make bavachin a potential candidate for managing inflammatory conditions and inflammatory components of various diseases.

Anti-tumor Activity

Bavachin exhibits anti-tumor activity through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cancer progression . Its interaction with estrogen receptors may also contribute to its effects on hormone-dependent cancers. Studies have demonstrated that bavachin and related compounds from Psoralea corylifolia can induce autophagy in cancer cells, which may be one mechanism underlying its anti-tumor effects .

Immunomodulatory Effects

The immunomodulatory effects of bavachin include regulation of immune cell functions and modulation of cytokine production . These effects may contribute to its anti-inflammatory and anti-tumor activities, as well as its potential applications in managing immune-related disorders.

Metabolic Regulation and Anti-diabetic Effects

Bavachin has demonstrated significant potential in managing metabolic disorders, particularly type 2 diabetes. It activates insulin signaling pathways, enhancing insulin sensitivity and improving glucose metabolism . Research has shown that bavachin can induce lipid accumulation in adipocytes in a dose-dependent manner and affects pre-adipocyte proliferation, suggesting a role in adipocyte differentiation and function . Additionally, bavachin significantly increases both cell growth and BrdU incorporation in pre-adipocytes, with enhanced effects when co-administered with insulin .

Cardiovascular Protection

One of the most significant therapeutic potentials of bavachin lies in its cardiovascular protective effects. Studies have demonstrated that bavachin can protect human aortic smooth muscle cells (HASMCs) against β-glycerophosphate (β-GP)-induced apoptosis and calcification . This protective effect involves:

  • Reduction of intracellular calcium levels

  • Decreased expression of calcification-related proteins (OPG, OPN, Runx2, BMP2)

  • Inhibition of cell apoptosis

  • Activation of autophagy pathways

  • Suppression of β-catenin signaling

These findings suggest that bavachin may have therapeutic potential in preventing or treating vascular calcification, a pathological process involved in atherosclerosis and cardiovascular disease .

Bone Health Effects

Through its estrogen-like activity, bavachin stimulates osteoblast proliferation and differentiation, promoting bone formation. Studies in ovariectomized rats have demonstrated that bavachin treatment can prevent bone loss, suggesting potential applications in managing postmenopausal osteoporosis . Additionally, bavachin has been reported to have anabolic and potent anticatabolic effects on chondrocytes, indicating potential benefits for cartilage health .

Molecular Mechanisms of Action

Autophagy Pathway Activation

A significant mechanism underlying bavachin's cellular effects is its ability to activate autophagy. Research has shown that bavachin increases the expression of autophagy-related proteins, including LC3-II and beclin1, and induces the formation of intracellular LC3-II puncta . This autophagy induction is dependent on Atg7 and is regulated through suppression of the mTOR signaling pathway . The activation of autophagy contributes to bavachin's protective effects against apoptosis and calcification in vascular smooth muscle cells, as demonstrated by studies showing that inhibition of autophagy with wortmannin attenuates these protective effects .

Signaling Pathway Modulation

Bavachin modulates multiple signaling pathways, including:

  • Wnt/β-catenin pathway: Bavachin suppresses β-catenin signaling, which is involved in vascular calcification and osteogenic differentiation of vascular smooth muscle cells .

  • Insulin signaling pathway: Bavachin activates components of the insulin signaling cascade, enhancing insulin sensitivity and glucose metabolism .

  • PPAR pathways: Bavachin has been shown to have PPARγ transactivation activity, contributing to its effects on adipocyte differentiation and metabolism .

Enzyme Inhibition

Bavachin inhibits several enzymes, including:

  • Acyl-coenzyme A:cholesterol acyltransferase (ACAT), with an IC₅₀ of 86 μM .

  • UDP-glucuronosyltransferase (UGT1A1), which may affect drug metabolism and interactions .

  • CYP2C9, an important cytochrome P450 enzyme involved in drug metabolism .

Receptor Interactions

Bavachin interacts with multiple receptors, most notably:

  • Estrogen receptors: Bavachin activates both ERα and ERβ with EC₅₀ values of 320 nM and 680 nM, respectively .

  • Other reported targets include NF-κB, VEGFR, IL Receptor, AP-1, AMPK, PPAR, GLUT, Akt, and IKK .

Pharmacokinetics

Metabolism

Bavachin is primarily metabolized by the cytochrome P450 enzyme CYP2C9, as demonstrated by studies examining drug interactions with bavachin . Understanding the metabolism of bavachin is essential for predicting potential drug interactions and optimizing its therapeutic applications.

Drug Interactions

Research has identified significant pharmacokinetic interactions between bavachin and other compounds. In particular, pachymic acid, another natural compound used in traditional medicine, has been shown to affect the pharmacokinetics of bavachin . A study in Sprague-Dawley rats demonstrated that pre-treatment with pachymic acid for 7 days before bavachin administration resulted in:

  • Increased AUC (32.82 ± 4.61 vs. 19.43 ± 3.26 μg/L/h)

  • Prolonged half-life (3.21 ± 0.65 vs. 2.32 ± 0.28 h)

  • Decreased clearance (307.25 ± 44.35 vs. 523.81 ± 88.67 L/h/kg)

These changes were attributed to pachymic acid's inhibition of CYP2C9 (with an IC₅₀ of 21.25 μM) and P-glycoprotein (P-gp), which enhanced the metabolic stability of bavachin and inhibited its transport . This interaction highlights the importance of considering potential drug interactions when bavachin is co-administered with other compounds, particularly in the context of cancer therapy where both bavachin and pachymic acid are used .

Toxicological Considerations

Despite its numerous beneficial pharmacological effects, bavachin also exhibits certain toxicological effects that warrant careful consideration in its development and therapeutic applications .

Hepatotoxicity

Research has identified hepatotoxicity as one of the main toxicological effects of bavachin . This hepatotoxicity may limit the therapeutic applications of bavachin and necessitates careful dosing and monitoring in clinical settings.

Reproductive Toxicity

Bavachin has been reported to exhibit reproductive toxicity . This is particularly relevant considering its estrogen-like activities and interactions with estrogen receptors, which may affect reproductive system function.

Nephrotoxicity

Studies have also identified nephrotoxicity as a potential concern with bavachin administration . Further research is needed to characterize the nature and extent of this nephrotoxicity and to develop strategies to mitigate these effects.

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